molecular formula C6H5ClN2O3 B3038057 4-chloro-1-methyl-3-nitropyridin-2(1H)-one CAS No. 719268-89-0

4-chloro-1-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B3038057
CAS No.: 719268-89-0
M. Wt: 188.57 g/mol
InChI Key: SOZKCGXAVVUKIT-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-3-nitropyridin-2(1H)-one typically involves the nitration of 4-chloro-1-methylpyridin-2(1H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 4-chloro-1-methyl-3-aminopyridin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-1-methyl-3-nitropyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is utilized in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitropyridine: Lacks the methyl group, which can influence its reactivity and applications.

    1-methyl-3-nitropyridin-2(1H)-one:

Uniqueness

4-chloro-1-methyl-3-nitropyridin-2(1H)-one is unique due to the presence of both chlorine and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents allows for a diverse range of chemical transformations and applications in various fields.

Properties

IUPAC Name

4-chloro-1-methyl-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKCGXAVVUKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-chloro-3-nitropyridin-2(1H)-one (3.0 g, 17 mmol) in N,N-dimethylformamide (50 mL) was added sodium hydride (60% w/w, 1.0 g, 25.5 mmol) in batches at 0° C. The mixture was stirred at room temperature for 30 minutes. Then iodomethane (2.9 g, 20.4 mmol) was added dropwise to the above solution at room temperature. The resultant solution was stirred at room temperature for 12 hours. Once starting material was consumed, the reaction mixture was quenched with ice water (100 mL) at 0-10° C., and extracted with ethyl acetate (100 mL×3). The organic phase was washed with brine (100 mL×2), dried over anhydrous sodium sulfate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, dichloromethane/methanol=10:1) to give 4-chloro-1-methyl-3-nitropyridin-2(1H)-one (3 g, 94%) as a yellow solid. LRMS (M+H+) m/z: calcd 188.0. found 188.
Quantity
3 g
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reactant
Reaction Step One
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1 g
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reactant
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50 mL
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solvent
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2.9 g
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reactant
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resultant solution
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of 4-chloro-3-nitro-2-pyridone (1.00 g, 5.7 mmol), potassium carbonate (1.58 g, 11.5 mmol) and methyl iodide (4.07 g, 28.7 mmol) in N,N-dimethylacetamide (5 ml) were heated at 45° C. for 18 h. The mixture was allowed to cool to ambient temperature, poured into water (100 ml), layered with ethyl acetate (50 ml) and pH adjusted to 5 by the addition of 5N hydrochloric acid. The aqueous phase was extracted into ethyl acetate (2×100 ml), the combined organics were washed with water (2×100 ml) and brine (50 ml), dried over anhydrous sodium sulfate, filtered and evaporated to give a pale yellow solid. The solid was triturated with diethyl ether (20 ml), filtered and washed with diethyl ether (5 ml) and isohexane (10 ml) and left to air dry, to give 4-chloro-1-methyl-3-nitro-1H-pyridin-2-one (0.71 g, 66%) as a pale yellow solid: δH (360 MHz, DMSO) 3.36 (1H, dd, J 5 and 3), 3.54 (6H, s), 6.69 (2H, d, J 7), 8.09 (2H, d, J 7).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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50 mL
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solvent
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Quantity
100 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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